1-Propanone, 3-[(1R)-3-hydroxy-1-phenylpropoxy]-1,3-diphenyl-
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Overview
Description
1-Propanone, 3-[(1R)-3-hydroxy-1-phenylpropoxy]-1,3-diphenyl- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a propanone group attached to a hydroxy-phenylpropoxy moiety, which is further linked to two phenyl groups. The molecular formula of this compound is C24H22O3, and it has a molecular weight of approximately 358.43 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 3-[(1R)-3-hydroxy-1-phenylpropoxy]-1,3-diphenyl- typically involves multi-step organic reactions. One common method includes the condensation of 1-phenyl-1-propanone with 3-hydroxy-1-phenylpropan-1-one under acidic or basic conditions. The reaction is often catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The reaction mixture is then subjected to purification techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing automated systems for precise control of reaction conditions. Industrial production also emphasizes safety and environmental considerations, ensuring that the process is both efficient and sustainable .
Chemical Reactions Analysis
Types of Reactions
1-Propanone, 3-[(1R)-3-hydroxy-1-phenylpropoxy]-1,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-Propanone, 3-[(1R)-3-hydroxy-1-phenylpropoxy]-1,3-diphenyl- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Propanone, 3-[(1R)-3-hydroxy-1-phenylpropoxy]-1,3-diphenyl- involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and carbonyl groups enable it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. For example, its antioxidant properties may involve scavenging free radicals and protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
1-Propanone, 3-hydroxy-1-phenyl-: Similar structure but lacks the additional phenyl groups.
1-Propanone, 3-chloro-1-phenyl-: Contains a chloro group instead of a hydroxy group.
1-Propanone, 3-methoxy-1-phenyl-: Contains a methoxy group instead of a hydroxy group.
Uniqueness
1-Propanone, 3-[(1R)-3-hydroxy-1-phenylpropoxy]-1,3-diphenyl- is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
652146-30-0 |
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Molecular Formula |
C24H24O3 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
3-[(1R)-3-hydroxy-1-phenylpropoxy]-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C24H24O3/c25-17-16-23(20-12-6-2-7-13-20)27-24(21-14-8-3-9-15-21)18-22(26)19-10-4-1-5-11-19/h1-15,23-25H,16-18H2/t23-,24?/m1/s1 |
InChI Key |
IUMVSBFGCDKPMN-MIHMCVIASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CCO)OC(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C(CCO)OC(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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